molecular formula C15H10F3NO4 B7817784 3-(4-(Trifluoromethoxy)benzamido)benzoic acid

3-(4-(Trifluoromethoxy)benzamido)benzoic acid

Cat. No.: B7817784
M. Wt: 325.24 g/mol
InChI Key: CKQOIHVAVDNJIM-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethoxy)benzamido)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzamido moiety, which is further connected to a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)benzamido)benzoic acid typically involves the following steps:

    Formation of 4-(Trifluoromethoxy)benzoic acid: This can be achieved through the reaction of 4-hydroxybenzoic acid with trifluoromethyl iodide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The 4-(Trifluoromethoxy)benzoic acid is then reacted with 3-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(4-(Trifluoromethoxy)benzamido)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to alcohols.

    Amidation and Esterification: The carboxylic acid group can form amides or esters under appropriate conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution: Formation of substituted derivatives with various nucleophiles.

    Oxidation: Formation of quinones or carboxylates.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-(4-(Trifluoromethoxy)benzamido)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for designing pharmaceuticals with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors or liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industrial Chemistry: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethoxy)benzamido)benzoic acid depends on its specific application:

    Medicinal Chemistry: The compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance binding affinity and selectivity due to its electron-withdrawing properties.

    Biological Studies: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid

Comparison:

  • Uniqueness: The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)benzamido)benzoic acid imparts distinct electronic and steric properties compared to similar compounds with trifluoromethyl or fluoro substituents. This can result in different reactivity patterns and biological activities.
  • Applications: While similar compounds are also used in medicinal chemistry and materials science, the specific substitution pattern in this compound may offer unique advantages in terms of binding affinity, selectivity, and stability.

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO4/c16-15(17,18)23-12-6-4-9(5-7-12)13(20)19-11-3-1-2-10(8-11)14(21)22/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQOIHVAVDNJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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